2-(3,4-Dichlorophenyl)-2-(trifluoroacetyl)acetonitrile
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Overview
Description
2-(3,4-Dichlorophenyl)-2-(trifluoroacetyl)acetonitrile is an organic compound that features both dichlorophenyl and trifluoroacetyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-2-(trifluoroacetyl)acetonitrile typically involves the reaction of 3,4-dichlorobenzaldehyde with trifluoroacetic anhydride and a suitable nitrile source under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to optimize yield and purity.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors. The choice of solvents, catalysts, and purification techniques is crucial to ensure high efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming more oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of less oxidized products.
Substitution: The dichlorophenyl group may participate in substitution reactions, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 2-(3,4-Dichlorophenyl)-2-(trifluoroacetyl)acetonitrile can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology
The compound may be studied for its potential biological activity. Researchers might investigate its effects on various biological systems to identify any pharmacological properties.
Medicine
If the compound exhibits significant biological activity, it could be explored as a lead compound in drug development. Its structure might be modified to enhance its efficacy and reduce toxicity.
Industry
In industry, such compounds could be used in the development of new materials, agrochemicals, or other specialized applications.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)-2-(trifluoroacetyl)acetonitrile would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The pathways involved might be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dichlorophenyl)-2-(trifluoroacetyl)acetone
- 2-(3,4-Dichlorophenyl)-2-(trifluoroacetyl)ethanol
- 2-(3,4-Dichlorophenyl)-2-(trifluoroacetyl)amine
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-4,4,4-trifluoro-3-oxobutanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2F3NO/c11-7-2-1-5(3-8(7)12)6(4-16)9(17)10(13,14)15/h1-3,6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMJESJUOGWSLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C#N)C(=O)C(F)(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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